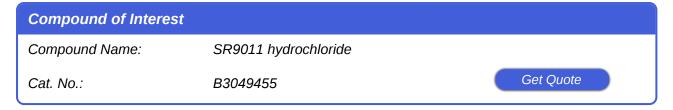




SR9011 Hydrochloride In Vivo Target Engagement: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9011 hydrochloride is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery and play a vital role in regulating gene expression involved in metabolism, inflammation, and behavior.[2][3] In vivo studies have demonstrated that pharmacological activation of REV-ERB by SR9011 alters the circadian pattern of core clock gene expression, leading to increased energy expenditure, decreased fat mass, and improved metabolic profiles in mice.[2][4][5][6] These characteristics make SR9011 a valuable research tool for investigating the therapeutic potential of targeting the circadian clock in various diseases, including metabolic syndromes, sleep disorders, and cancer.[7][8][9]

This document provides detailed application notes and protocols for conducting in vivo target engagement studies with **SR9011 hydrochloride** in mice. It includes summaries of key quantitative data from published studies, detailed experimental methodologies, and visual representations of the underlying signaling pathway and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of SR9011 administration in vivo, as reported in key studies.



Table 1: Effects of SR9011 on Body Weight and Composition in Mice

Parameter	Treatment Group	Dosage	Duration	Result	Reference
Body Weight	SR9011	100 mg/kg, i.p., b.i.d.	12 days	Significant weight loss	[2][4][5][6]
Fat Mass	SR9011	100 mg/kg, i.p., b.i.d.	12 days	Significant decrease in fat mass	[2][4][5][6]
Food Intake	SR9011	100 mg/kg, i.p., b.i.d.	12 days	No significant change	[2][4]

Table 2: Metabolic Effects of SR9011 in Mice

Parameter	Treatment Group	Dosage	Duration	Result	Reference
Oxygen Consumption (VO ₂)	SR9011	100 mg/kg, i.p., b.i.d.	10 days	~5% increase	[2][4][5]
Movement	SR9011	100 mg/kg, i.p., b.i.d.	10 days	~15% decrease	[2][5]
Respiratory Exchange Ratio (RER)	SR9011	100 mg/kg, i.p., b.i.d.	10 days	No significant change	[2][5]

Table 3: SR9011-Mediated Regulation of Gene Expression in Mouse Liver

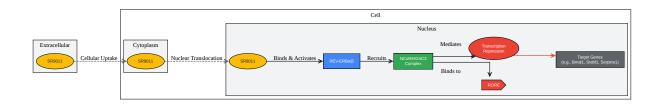


Gene	Treatment	Result	Reference
Bmal1	SR9011	Suppression of expression	[4]
Per2	SR9011	Altered pattern of expression	[4]
Srebf1	SR9011	Dose-dependent suppression	[4]
Serpine1	SR9011	Dose-dependent suppression	[4]
Cyp7a1	SR9011	Dose-dependent suppression	[4]

Signaling Pathway

SR9011 exerts its effects by binding to and activating the REV-ERB α / β nuclear receptors. In their active state, REV-ERBs recruit the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to the repression of their transcription. A key target of REV-ERB is the Bmal1 gene, a core activator of the circadian clock. By repressing Bmal1, SR9011 modulates the entire circadian transcriptional network.





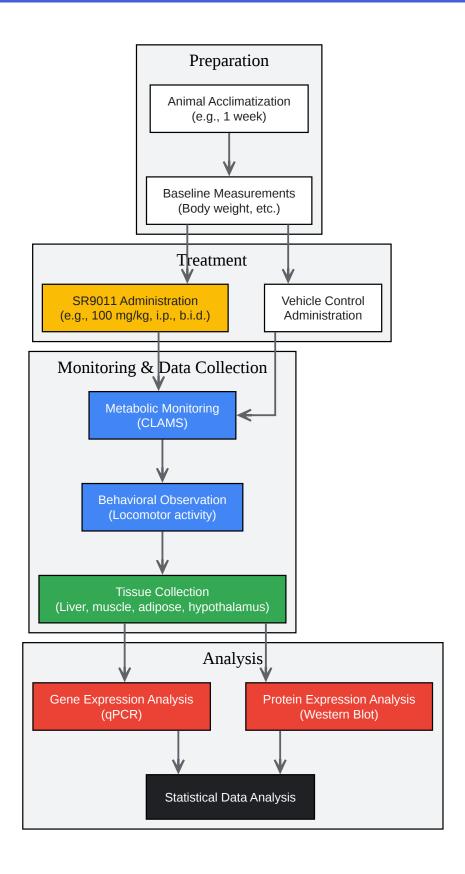
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SR9011 signaling pathway.

Experimental Workflow

A typical in vivo target engagement study for SR9011 involves several key stages, from animal acclimatization to data analysis. The following diagram outlines a standard workflow.





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- To cite this document: BenchChem. [SR9011 Hydrochloride In Vivo Target Engagement: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-in-vivo-target-engagement-studies]

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